![molecular formula C15H11ClF3NO2S B2387723 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-88-0](/img/structure/B2387723.png)
2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, particularly those containing a trifluoromethyl group, has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a sulfinyl group (-SO-), and two phenyl rings. The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and medicinal chemistry. In particular, this compound has been used as a substrate for the preparation of various inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Additionally, this compound has been used as an inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the metabolism of peptides.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed that this compound binds to the active site of the enzyme acetylcholinesterase, resulting in the inhibition of its activity. Additionally, this compound is thought to interact with the active site of dipeptidyl peptidase IV, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can inhibit the activity of acetylcholinesterase and dipeptidyl peptidase IV, resulting in the inhibition of neurotransmission in the central nervous system and the metabolism of peptides, respectively. Additionally, this compound has been found to have anticonvulsant and antinociceptive properties, indicating that it may have potential therapeutic applications in the treatment of epilepsy and pain.
Advantages and Limitations for Lab Experiments
The advantages of 2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been found to have anticonvulsant and antinociceptive properties, indicating that it may have potential therapeutic applications. However, the mechanism of action of this compound is not fully understood, and its effects on other enzymes and physiological processes are not yet known.
Future Directions
For the research of 2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide include further investigation into its mechanism of action and its effects on other enzymes and physiological processes. Additionally, further research into the potential therapeutic applications of this compound is needed, as well as studies to determine its safety and efficacy in humans. Finally, further research into the synthesis of this compound and the development of more efficient and cost-effective methods of synthesis is also needed.
Synthesis Methods
The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide can be accomplished through a three-step process. First, a reaction between 3-chlorobenzenesulfonyl chloride and trifluoromethanesulfonic anhydride in the presence of a base, such as potassium carbonate, yields the desired compound. Second, the reaction is followed by the addition of a strong base, such as sodium hydroxide, to the resulting compound to form the desired product. Finally, the product can be purified by recrystallization.
properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2S/c16-11-4-2-6-13(8-11)23(22)9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTODKFSOVRSFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

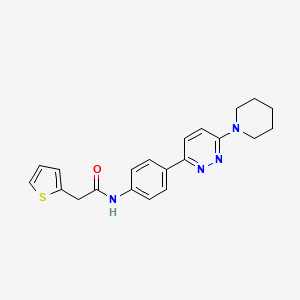
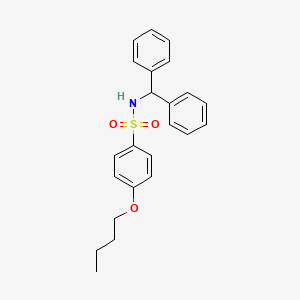
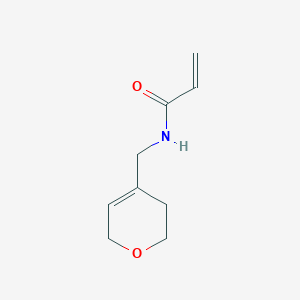
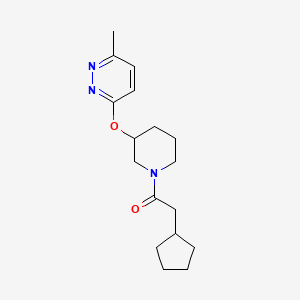
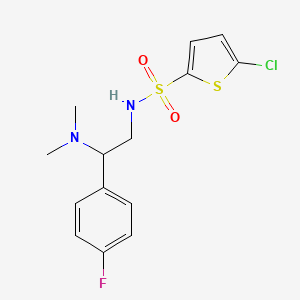
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)
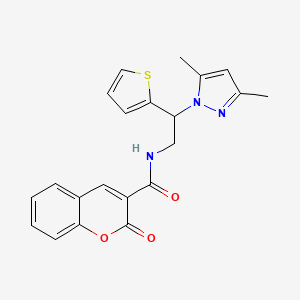
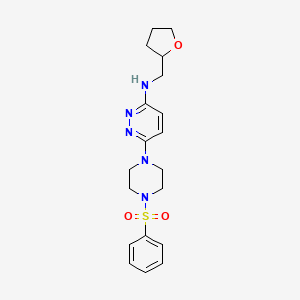
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)

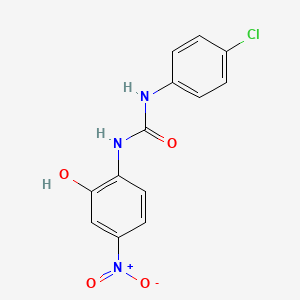
![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)